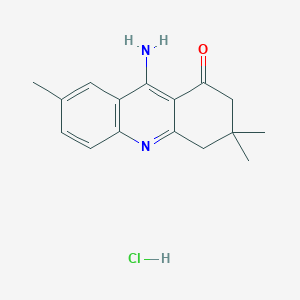
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as Tacrine, is a synthetic compound that has been used in scientific research for its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle movement, memory, and attention. By inhibiting acetylcholinesterase, Tacrine can increase the levels of acetylcholine in the brain, potentially improving cognitive function. In
作用機序
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride works by inhibiting acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting acetylcholinesterase, 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride can increase the levels of acetylcholine in the brain, which can improve cognitive function. 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride is a reversible inhibitor, meaning that its effects are temporary and can be reversed once the drug is eliminated from the body.
Biochemical and Physiological Effects
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to improve cognitive function in Alzheimer's patients, as measured by various cognitive tests such as the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has also been shown to increase the levels of acetylcholine in the brain, as measured by microdialysis studies in animal models.
実験室実験の利点と制限
One advantage of using 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride in lab experiments is its well-established mechanism of action as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, one limitation of using 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride is its potential toxicity, particularly at high doses. 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been associated with hepatotoxicity, and its use has been limited due to this side effect.
将来の方向性
There are several future directions for the study of 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride. One direction is the development of safer and more effective acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Another direction is the study of 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride's effects on other physiological processes beyond acetylcholine, such as inflammation and oxidative stress. Finally, the use of 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride in combination with other drugs for the treatment of Alzheimer's disease is an area of ongoing research.
合成法
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride can be synthesized by a multistep process starting from 2,6-dimethylaniline. The first step involves the reaction of 2,6-dimethylaniline with ethyl acetoacetate to form 3,3,7-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-2-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 3,3,7-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-2-one oxime. The oxime is then reduced with sodium borohydride to form 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride.
科学的研究の応用
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been extensively studied for its potential as a treatment for Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder characterized by the progressive loss of cognitive function, memory, and behavior. It is believed that the reduction in acetylcholine levels in the brain is one of the contributing factors to the development of Alzheimer's disease. 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, as an acetylcholinesterase inhibitor, can increase the levels of acetylcholine in the brain and potentially improve cognitive function in Alzheimer's patients.
特性
IUPAC Name |
9-amino-3,3,7-trimethyl-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-9-4-5-11-10(6-9)15(17)14-12(18-11)7-16(2,3)8-13(14)19;/h4-6H,7-8H2,1-3H3,(H2,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWATVYRUVUJDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CC(CC(=O)C3=C2N)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-3,3,7-trimethyl-2,4-dihydroacridin-1-one;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

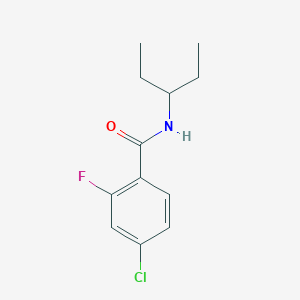
![5-amino-3-{1-cyano-2-[5-(4-methoxy-2-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5494819.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5494824.png)
![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)

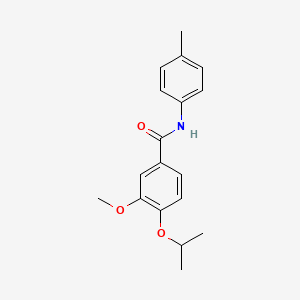
![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494860.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)
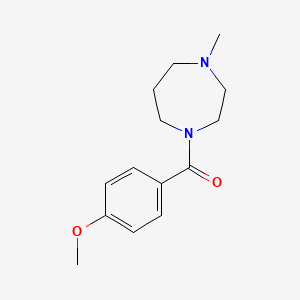

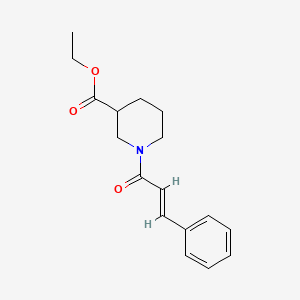
![5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)